Metacetamol

Catalog No.
S535041
CAS No.
621-42-1
M.F
C8H9NO2
M. Wt
151.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metacetamol

CAS Number

621-42-1

Product Name

Metacetamol

IUPAC Name

N-(3-hydroxyphenyl)acetamide

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

InChI

InChI=1S/C8H9NO2/c1-6(10)9-7-3-2-4-8(11)5-7/h2-5,11H,1H3,(H,9,10)

InChI Key

QLNWXBAGRTUKKI-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=CC=C1)O

Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)

Synonyms

Metacetamol; 3-Hydroxyacetanilide; Metalid; Pedituss; Pyrapap; Rystal;

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)O

Description

The exact mass of the compound Metacetamol is 151.0633 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 72° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755827. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Acetanilides - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Analgesic Effects (Pain Relief)

While metacetamol effectively reduces pain, the exact way it achieves this is still being investigated. One theory suggests it acts in the central nervous system (CNS) by inhibiting the production of prostaglandins, which are involved in pain signaling []. However, unlike nonsteroidal anti-inflammatory drugs (NSAIDs), metacetamol doesn't seem to have a significant anti-inflammatory effect.

Researchers are also exploring the role of the descending pain pathway in metacetamol's analgesic action. This pathway involves brain regions that can decrease pain perception [].

Antipyretic Effects (Fever Reduction)

Metacetamol's ability to lower body temperature is better understood. It is believed to work in the hypothalamus, a part of the brain that regulates body temperature. Metacetamol likely influences the body's thermostat setting, causing it to perceive a cooler temperature and triggering mechanisms for heat loss [].

Other Areas of Research

Beyond its established uses, scientific research is investigating potential applications of metacetamol in other areas:

  • Chronic Pain: Studies are exploring the effectiveness of metacetamol for specific types of chronic pain, such as osteoarthritis pain [].
  • Cancer Pain: Research is ongoing to determine if metacetamol can be used in combination with other medications to manage cancer pain [].
  • Neuroprotection: Some studies suggest metacetamol might have neuroprotective properties, potentially offering benefits in neurological disorders like Alzheimer's disease []. However, more research is needed in this area.

Metacetamol, also known as 3-hydroxyacetanilide or N-acetyl-meta-aminophenol, has the molecular formula C₈H₉N₁O₂ and a molar mass of approximately 151.16 g/mol. It exhibits analgesic (pain-relieving) and antipyretic (fever-reducing) properties similar to paracetamol but is considered non-toxic and has not been marketed as a drug . Metacetamol exists in multiple polymorphic forms; the stable form (form I) has a higher density and lower heat content compared to the metastable form (form II), which can transform into form I under certain conditions .

The exact mechanism of action of paracetamol is still under investigation, but two main theories are proposed:

  • Central inhibition of prostaglandin synthesis: Prostaglandins are signaling molecules involved in pain and inflammation. Paracetamol is thought to act in the central nervous system (CNS) to inhibit the production of these prostaglandins, thereby reducing pain perception.
  • Peripheral COX inhibition: Paracetamol might also have some peripheral analgesic effect by inhibiting the enzyme cyclooxygenase (COX) at lower doses. However, this effect is considered weaker compared to its central action.
  • Acute toxicity: Overdose of paracetamol can cause liver damage, potentially leading to liver failure. The safe upper limit for daily intake is typically 4 grams for adults.
  • Chronic toxicity: Long-term use of high doses can also increase the risk of liver damage.
  • Drug interactions: Paracetamol can interact with other medications, including some antibiotics and anti-seizure drugs. It's important to consult a doctor before taking paracetamol if you are on other medications.
Typical of amides and phenols. It is generally stable in dry conditions but reacts with water to transition between its polymorphic forms. The melting point ranges from 146 to 149 °C, indicating its thermal stability . The compound's reactivity includes interactions with acids and bases, leading to hydrolysis or other modifications typical of aromatic compounds.

Metacetamol exhibits analgesic and antipyretic effects similar to those of paracetamol. Its lower toxicity profile makes it a candidate for further research in therapeutic applications. Studies have shown that metacetamol derivatives may possess anticancer activity, highlighting its potential beyond traditional pain relief .

Several methods have been developed for synthesizing metacetamol. Common approaches include:

  • Acetylation: The reaction of meta-aminophenol with acetic anhydride or acetyl chloride.
  • Refluxing: Heating meta-aminophenol in the presence of acetic acid to facilitate acetylation.
  • Solvent-based methods: Utilizing various solvents to optimize yield and purity during synthesis.

These methods allow for the production of metacetamol in laboratory settings, often yielding different polymorphic forms based on the conditions used .

Metacetamol's primary applications include:

  • Pharmaceuticals: As an analgesic and antipyretic agent.
  • Research: Investigating its properties as a potential alternative to paracetamol.
  • Formulations: Exploring uses in various medicinal formulations due to its favorable safety profile.

Despite its promising properties, metacetamol has yet to be widely adopted in clinical settings .

Research on metacetamol's interactions with other compounds is limited but suggests that it may exhibit synergistic effects when combined with certain drugs. Interaction studies focus on its pharmacokinetics and potential side effects when administered alongside other analgesics or anti-inflammatory agents. Understanding these interactions is crucial for developing safe therapeutic protocols .

Metacetamol shares similarities with several compounds, primarily due to its structural characteristics. Here are some comparable compounds:

Compound NameStructure TypeKey PropertiesToxicity Level
ParacetamolAcetaminophenAnalgesic, antipyreticGenerally low
N-Acetyl-p-aminophenolStructural isomerAnalgesicModerate
PhenacetinAcetaminophen derivativeAnalgesic (withdrawn due to toxicity)High
3-Hydroxyphenylacetic acidMetaboliteAnti-inflammatoryLow

Uniqueness of Metacetamol
Metacetamol's unique position arises from its non-toxic profile compared to paracetamol and other derivatives like phenacetin. Its polymorphic forms also present distinct physical properties that may influence solubility and bioavailability .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

N-acetyl-m-aminophenol is a light gray solid. (NTP, 1992)

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

151.063328530 g/mol

Monoisotopic Mass

151.063328530 g/mol

Heavy Atom Count

11

LogP

0.73 (LogP)

Appearance

Solid powder

Melting Point

406 °F (NTP, 1992)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V942ZCN81H

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Analgesics

Pictograms

Irritant

Irritant

Other CAS

621-42-1

Wikipedia

Metacetamol

General Manufacturing Information

Acetamide, N-(3-hydroxyphenyl)-: ACTIVE

Dates

Modify: 2023-08-15
1: Hart A, Orr DL. The degradation of paracetamol (4-hydroxyacetanilide) and other substituted acetanilides by a Penicillium species. Antonie Van Leeuwenhoek. 1975;41(3):239-47. PubMed PMID: 1082294.
2: Barrio M, Huguet J, Rietveld IB, Robert B, Céolin R, Tamarit JL. The Pressure-Temperature Phase Diagram of Metacetamol and Its Comparison to the Phase Diagram of Paracetamol. J Pharm Sci. 2017 Jun;106(6):1538-1544. doi: 10.1016/j.xphs.2017.02.003. Epub 2017 Feb 10. PubMed PMID: 28192078.

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